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Compound of Interest

Compound Name: 2-Fluoro-1-iodo-3-methylbenzene

Cat. No.: B1343946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluoro-1-iodo-3-methylbenzene is an aromatic organic compound with the chemical

formula C₇H₆FI.[1] As a substituted toluene derivative, it holds potential as a building block in

the synthesis of more complex molecules, particularly in the fields of pharmaceutical and

materials science. A thorough understanding of its spectroscopic properties is crucial for its

identification, characterization, and quality control in synthetic applications. This technical guide

provides a detailed overview of the predicted spectroscopic data for 2-Fluoro-1-iodo-3-
methylbenzene, alongside generalized experimental protocols for acquiring such data.

Due to a lack of publicly available experimental spectra for 2-Fluoro-1-iodo-3-methylbenzene,

the quantitative data presented in this guide are predicted based on established principles of

spectroscopy and data from analogous compounds.
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Property Value

Molecular Formula C₇H₆FI

Molecular Weight 236.02 g/mol [1]

IUPAC Name 2-fluoro-1-iodo-3-methylbenzene[1]

Synonyms 2-Fluoro-3-iodotoluene[1]

CAS Number 916420-21-8[1]

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the

fluorine, iodine, and methyl substituents.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constants (J, Hz)

H-4 7.0 - 7.3 Triplet of doublets (td)
J(H-4, H-5) ≈ 7-8, J(H-

4, F) ≈ 2-3

H-5 6.8 - 7.1 Triplet (t)
J(H-5, H-4) ≈ 7-8, J(H-

5, H-6) ≈ 7-8

H-6 7.3 - 7.6
Doublet of doublets

(dd)

J(H-6, H-5) ≈ 7-8, J(H-

6, F) ≈ 5-6

-CH₃ 2.2 - 2.5 Singlet (s) -

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon

atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of
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the attached substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-I) 90 - 100

C-2 (C-F) 158 - 162 (doublet, ¹J(C-F))

C-3 (C-CH₃) 135 - 140

C-4 125 - 130

C-5 115 - 120

C-6 128 - 133

-CH₃ 20 - 25

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-
Fluoro-1-iodo-3-methylbenzene, a single resonance is expected for the fluorine atom, likely

appearing as a multiplet due to coupling with neighboring protons.

Fluorine Assignment
Predicted Chemical Shift (δ,

ppm, relative to CFCl₃)
Predicted Multiplicity

C-2 Fluorine -110 to -130 Multiplet

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions resulting

from the cleavage of the molecule.
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m/z Ion
Predicted Relative

Intensity
Interpretation

236 [C₇H₆FI]⁺ Moderate Molecular Ion (M⁺)

109 [C₇H₆F]⁺ High
Loss of Iodine radical

(I•)

91 [C₇H₇]⁺ Moderate

Tropylium ion

(rearrangement after

loss of I and F)

127 [I]⁺ Moderate Iodine cation

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational

frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Predicted Intensity

3100 - 3000 C-H stretch (aromatic) Medium

2970 - 2850 C-H stretch (methyl) Medium

1600 - 1450 C=C stretch (aromatic ring) Medium to Strong

1270 - 1150 C-F stretch Strong

850 - 750 C-H bend (out-of-plane) Strong

~550 C-I stretch Medium

UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a non-polar solvent like hexane or ethanol, will

show absorption bands characteristic of a substituted benzene ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted λmax (nm) Solvent Electronic Transition

~210 Hexane π → π

~265 Hexane π → π (benzenoid band)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above. Instrument parameters may need to be optimized for the specific sample and

equipment used.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-1-iodo-3-methylbenzene
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount

of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and 8-16 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (e.g., 128-1024 scans).

¹⁹F NMR Acquisition:

Acquire a one-dimensional fluorine spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1343946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

An external reference standard (e.g., CFCl₃) is typically used.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the

internal standard.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) for separation from any impurities.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically

from m/z 40 to 300.

Detection: Detect the ions using a suitable detector (e.g., electron multiplier).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the fragmentation pattern.

Infrared (IR) Spectroscopy
Sample Preparation: As 2-Fluoro-1-iodo-3-methylbenzene is expected to be a liquid at

room temperature, a thin film can be prepared by placing a drop of the neat liquid between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean KBr/NaCl plates.

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 2-Fluoro-1-iodo-3-methylbenzene in a

UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to

yield an absorbance in the range of 0.1 to 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Scan a wavelength range from approximately 200 to 400 nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2-Fluoro-1-iodo-3-methylbenzene.
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Caption: Logical workflow for the spectroscopic characterization of 2-Fluoro-1-iodo-3-
methylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1343946#spectroscopic-data-for-2-fluoro-1-iodo-3-
methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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